molecular formula C7H13NO2 B1396551 1-(3-Hydroxypyrrolidin-1-yl)propan-1-one CAS No. 1344224-72-1

1-(3-Hydroxypyrrolidin-1-yl)propan-1-one

Cat. No.: B1396551
CAS No.: 1344224-72-1
M. Wt: 143.18 g/mol
InChI Key: DKPZUBJRAYHHQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Hydroxypyrrolidin-1-yl)propan-1-one ( 1446002-45-4) is a high-purity chemical compound with a molecular formula of C7H13NO2 and a molecular weight of 143.18. This ketone derivative features a hydroxypyrrolidine group, a privileged structure in medicinal chemistry that is frequently employed as a building block in the synthesis of novel active molecules. The stereogenic center of the (R)-enantiomer makes it particularly valuable for creating chiral scaffolds in drug discovery programs . The 3-hydroxypyrrolidine moiety is a key structural feature in a new class of highly active antiplasmodial agents known as 3-Hydroxypropanamidines (3-HPAs), which have shown excellent in vitro activity against both chloroquine-sensitive and multidrug-resistant strains of Plasmodium falciparum with IC50 values in the nanomolar range . This underscores the compound's significant potential in infectious disease research, particularly in the development of new antimalarial therapies. Furthermore, derivatives of hydroxypyrrolidine are investigated as modulators for various biological targets, including the activity of phosphoinositide 3-kinase (PI3K) and as immunomodulators, highlighting its utility across multiple therapeutic areas . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use. Please refer to the Safety Data Sheet for proper handling and storage information. GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) .

Properties

IUPAC Name

1-(3-hydroxypyrrolidin-1-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-2-7(10)8-4-3-6(9)5-8/h6,9H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKPZUBJRAYHHQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCC(C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3-Hydroxypyrrolidin-1-yl)propan-1-one is a chemical compound characterized by a pyrrolidine ring with a hydroxyl group and a propanone moiety. Its molecular formula is C7_{7}H13_{13}NO and it has a molecular weight of approximately 143.18 g/mol. This compound has garnered interest in medicinal chemistry and pharmacology due to its unique structural features, which may confer specific biological activities.

Chemical Structure and Properties

The compound features:

  • Pyrrolidine Ring : A five-membered ring containing nitrogen.
  • Hydroxyl Group (–OH) : Contributes to the compound's hydrophilicity.
  • Ketone Group (C=O) : Commonly involved in various biological interactions.

These functional groups suggest potential for enzyme inhibition or receptor binding, making it a candidate for further investigation in drug development.

Enzyme Inhibition and Receptor Binding

Research indicates that this compound may exhibit various biological activities, including:

  • Enzyme Inhibition : The compound may inhibit specific enzymes, potentially influencing metabolic pathways.
  • Receptor Interaction : It has been studied for its ability to bind to various receptors, including opioid receptors, which are critical in pain management and addiction therapies.

Comparative Biological Activity

A comparison with structurally similar compounds reveals insights into its unique properties:

Compound NameCAS NumberSimilarityKey Features
1-(3-Hydroxyazetidin-1-yl)ethanone118972-96-60.82Contains an azetidine ring; potential analgesic properties.
(S)-4-Hydroxypyrrolidine-2-one68108-18-90.81Exhibits neuroprotective effects; used in pharmacological studies.
1-(3-Hydroxyazetidin-1-yl)propan-1-one25747-41-50.81Similar structure; potential applications in drug development.
(R)-2-Hydroxy-1-(pyrrolidin-1-yl)propan-1-one151670-13-20.77Related to metabolic processes; studied for pharmacological relevance.

Study on Opioid Receptor Interaction

In recent studies, compounds structurally related to this compound were evaluated for their effects on mu-opioid receptors (MOR) and dopamine D3 receptors (D3R). These studies aimed to optimize the balance between analgesic effects and side effects associated with opioid use. The findings suggested that modifications in the structural scaffold could enhance selectivity for D3R over D2R, potentially reducing adverse effects while maintaining therapeutic efficacy .

Antiviral Activity

Although primarily focused on opioid receptors, some derivatives have been explored for antiviral activity against human cytomegalovirus (HCMV). The results indicated that certain modifications could enhance antiviral potency, suggesting a broader therapeutic application for compounds derived from this chemical class .

Synthesis Methods

Various synthesis methods have been explored for producing this compound. These include:

  • Pyrrolidine Derivative Synthesis : Utilizing pyrrolidine as a starting material to introduce hydroxyl and ketone functionalities.
  • Functional Group Modifications : Employing reactions that allow for the selective introduction of functional groups while preserving the core structure.

Comparison with Similar Compounds

Pyrrolidine/Propan-1-one Derivatives

The following table highlights structural analogs and their key differences:

Compound Name Structure/Substituents Key Features Applications/Reactivity References
1-(3-Hydroxypyrrolidin-1-yl)propan-1-one Pyrrolidine ring with -OH at C3; propanone group Polar due to -OH; potential H-bond donor Research reagent; possible use in medicinal chemistry
1-[(2R)-2-(Hydroxymethyl)pyrrolidin-1-yl]propan-1-one (R)-configuration; hydroxymethyl (-CH₂OH) at C2 of pyrrolidine Stereospecific; increased steric hindrance Chiral building block for asymmetric synthesis
3-(Furan-3-yl)-1-(pyrrolidin-1-yl)propan-1-one Furan-3-yl substituent on propanone chain Heteroaromatic group introduces π-electron density Potential ligand for metal catalysis or bioactive molecule design
1-(3-Hydroxypropyl)pyrrolidin-2-one Lactam (2-pyrrolidinone) with 3-hydroxypropyl chain Lactam ring enhances stability; hydroxyl improves hydrophilicity Intermediate in polymer or pharmaceutical synthesis
3-Chloro-1-(3-(hydroxymethyl)-4-methylpyrrolidin-1-yl)propan-1-one Chlorinated propanone; hydroxymethyl and methyl groups on pyrrolidine Electrophilic chloro group; complex stereochemistry Probable use in targeted covalent inhibitors or prodrugs

Key Observations :

  • Substituent Effects: Hydroxyl or hydroxymethyl groups on pyrrolidine (e.g., ) increase polarity and hydrogen-bonding capacity compared to non-polar analogs.
  • Heterocyclic Modifications : Furan or pyridine substituents (e.g., ) introduce aromaticity, altering electronic properties and reactivity in coupling reactions.
  • Stereochemistry : Chiral centers (e.g., in ) influence biological activity and synthetic utility.

Aromatic/Heterocyclic Propan-1-one Derivatives

Several propan-1-one derivatives with aryl or heteroaryl groups exhibit distinct reactivity and applications:

  • Halogenated Propiophenones: 1-(4-Chlorophenyl)propan-1-one and 1-(3-Bromo-4-chlorophenyl)propan-1-one (CAS: C₉H₉BrClO) undergo C-O coupling reactions with N-hydroxyphthalimide (NHPI) to form fused products in moderate to good yields (60–73%) . These reactions occur selectively at the α-position to the ketone, preserving benzylic positions . 1-(Thiophen-2-yl)propan-1-one reacts with NHPI to yield C-fused products (51–58% yields), demonstrating compatibility with sulfur-containing heterocycles .
  • Pharmaceutical Hybrids: 1-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-(4-isobutylphenyl)propan-1-one and 2-(4-isobutylphenyl)-1-(piperidin-1-yl)propan-1-one are ibuprofen hybrids evaluated for anti-inflammatory properties, highlighting the role of propanone moieties in drug design .

Comparison with Target Compound :

  • Reactivity: Unlike halogenated propiophenones, this compound lacks aromaticity, reducing electrophilicity at the α-position. However, its pyrrolidine hydroxyl group may facilitate nucleophilic reactions or metal coordination.
  • Biological Potential: While ibuprofen hybrids target cyclooxygenase, the hydroxylated pyrrolidine in the target compound could interact with enzymes like kinases or proteases.

Preparation Methods

Reaction of 3-Hydroxypyrrolidine with 2-Amino-1-propanone

The most commonly reported laboratory synthesis of 1-(3-hydroxypyrrolidin-1-yl)propan-1-one involves the reaction between 3-hydroxypyrrolidine and 2-amino-1-propanone. This method leverages the nucleophilic amine group on the pyrrolidine ring to react with the ketone functionality of 2-amino-1-propanone, often facilitated by a suitable catalyst.

  • Catalysts and Solvents: Bases such as triethylamine or sodium hydride are employed to promote nucleophilic substitution or condensation. Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are preferred to enhance solubility and reaction kinetics.
  • Temperature Control: The reaction is typically maintained at low to moderate temperatures (0–25°C) to minimize side reactions and improve selectivity.
  • Purification: The product is isolated via column chromatography using silica gel with eluents such as ethyl acetate/methanol mixtures or by recrystallization from ethanol/water mixtures to achieve high purity.
Parameter Typical Conditions
Reactants 3-Hydroxypyrrolidine, 2-amino-1-propanone
Catalyst/Base Triethylamine, NaH
Solvent DMF, THF
Temperature 0–25°C
Purification Column chromatography, recrystallization

This method is favored for its straightforward approach and relatively mild conditions, making it suitable for laboratory-scale synthesis and research applications.

Alternative Synthetic Approaches

While direct literature on alternative synthetic routes specifically for this compound is limited, analogous pyrrolidine derivatives suggest other potential methods:

  • Substitution Reactions: Starting from halogenated propanones (e.g., chloro-substituted ketones), nucleophilic substitution with 3-hydroxypyrrolidine under basic conditions can yield the target compound. This approach is similar to the synthesis of related compounds such as 2-chloro-1-(3-hydroxypyrrolidin-1-yl)butan-1-one, where chloroacetic acid derivatives react with 3-hydroxypyrrolidine in the presence of triethylamine.
  • Catalytic Condensation: Using acid or base catalysis to promote condensation between pyrrolidine derivatives and ketone intermediates under reflux or controlled heating, followed by purification steps.

Industrial Production Considerations

In industrial settings, the synthesis of this compound is optimized for scale, yield, and purity:

  • Continuous Flow Reactors: Employing continuous flow technology allows precise control over reaction parameters such as temperature, residence time, and mixing, enhancing safety and reproducibility.
  • Catalyst Optimization: Use of heterogeneous or homogeneous catalysts tailored to increase reaction rates and selectivity.
  • Purification: Industrial purification may involve crystallization, distillation, or chromatographic techniques adapted to large scale.

These methods ensure efficient production with consistent quality for use as intermediates in pharmaceutical or chemical synthesis.

Research Findings and Characterization

  • Structural Elucidation: Single-crystal X-ray diffraction is the definitive method for confirming the molecular structure of this compound. Crystals are grown by slow evaporation from solvents like ethanol or acetone. Data collection uses diffractometers with Mo-Kα radiation, and structure solution/refinement employs SHELXS and SHELXL software. Key bond lengths include C=O (~1.21 Å) and N–C (~1.47 Å), consistent with expected values.
  • Reactivity Patterns: The compound’s functional groups (amino, hydroxyl, ketone) enable diverse chemical transformations:
    • Oxidation of the hydroxyl group to ketones using Jones reagent.
    • Reduction of the ketone to secondary alcohols with NaBH4 or LiAlH4.
    • Nucleophilic acyl substitution at the amino group.
    • Formation of metal complexes via coordination with amino and hydroxyl groups.

These properties make it a valuable intermediate for further synthetic elaboration in medicinal chemistry and coordination chemistry.

Summary Table: Preparation Methods Overview

Method Key Reactants Conditions Advantages Limitations
Reaction of 3-Hydroxypyrrolidine with 2-Amino-1-propanone 3-Hydroxypyrrolidine, 2-amino-1-propanone Base catalyst, DMF/THF, 0–25°C Mild conditions, good yield Requires careful temperature control
Nucleophilic substitution from halogenated ketones 3-Hydroxypyrrolidine, chloro-substituted ketones Base catalyst, reflux Scalable, versatile Possible side reactions
Industrial continuous flow synthesis Same as above Flow reactor, optimized catalysts High throughput, reproducible Requires specialized equipment

Q & A

Q. What are the recommended safety protocols for handling 1-(3-Hydroxypyrrolidin-1-yl)propan-1-one in laboratory settings?

  • Methodological Answer : Based on GHS classifications for structurally related pyrrolidinone derivatives, researchers should:
  • Use personal protective equipment (PPE) , including nitrile gloves, lab coats, and safety goggles, due to potential skin/eye irritation (Category 2/2A hazards) .
  • Work in a fume hood to avoid inhalation exposure, as pyrrolidinone analogs may release volatile byproducts during reactions .
  • Store the compound in a tightly sealed container under dry, inert conditions (argon/nitrogen atmosphere) to prevent hygroscopic degradation .
  • For spills, use non-combustible absorbents (e.g., vermiculite) and avoid aqueous cleanup if incompatibility with moisture is suspected .

Q. What synthetic routes are commonly employed for preparing this compound?

  • Methodological Answer : A general approach involves condensation reactions between pyrrolidine derivatives and ketone precursors. For example:
  • React 3-hydroxypyrrolidine with a propionyl chloride derivative in anhydrous dichloromethane, using triethylamine as a base to neutralize HCl byproducts .
  • Purify the crude product via recrystallization from ethanol or acetone, monitoring purity by TLC (silica gel, eluent: 7:3 hexane/ethyl acetate) .
  • Alternative routes include catalytic acylation using DMAP (4-dimethylaminopyridine) to enhance regioselectivity .

Q. Which analytical techniques are suitable for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR in DMSO-d6 to confirm the hydroxypyrrolidine moiety (e.g., δ ~3.5–4.0 ppm for hydroxyl-bearing protons) .
  • HPLC-MS : Employ a C18 column with a water/acetonitrile gradient (0.1% formic acid) to detect impurities; ESI+ mode for molecular ion identification (expected [M+H]+ ~170 m/z) .
  • X-ray Crystallography : For structural confirmation, grow single crystals via slow evaporation in ethanol and compare with reported analogs (e.g., C–C bond lengths: ~1.50 Å for pyrrolidine rings) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported crystallographic data for pyrrolidinone derivatives?

  • Methodological Answer : Discrepancies in bond angles or torsional conformations may arise from:
  • Polymorphism : Screen crystallization solvents (e.g., methanol vs. acetonitrile) to isolate different polymorphs .
  • Computational Validation : Compare experimental X-ray data with DFT-optimized structures (B3LYP/6-31G* level) to assess steric or electronic effects .
  • Dynamic NMR : Probe ring puckering or hydroxyl group rotation at variable temperatures (e.g., 298–373 K) to identify conformational flexibility .

Q. What strategies optimize the reaction yield of this compound under varying catalytic conditions?

  • Methodological Answer :
  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) vs. non-polar alternatives (toluene) to balance reaction rate and byproduct formation .
  • Catalyst Selection : Compare Brønsted acids (e.g., p-toluenesulfonic acid) with Lewis acids (ZnCl2) for acylation efficiency; monitor via in-situ IR for carbonyl intermediate detection .
  • Temperature Control : Optimize between 0°C (to suppress side reactions) and reflux conditions (to accelerate kinetics), using a microwave synthesizer for rapid screening .

Q. How does the stability of this compound vary under different storage conditions?

  • Methodological Answer :
  • Thermal Stability : Conduct accelerated degradation studies at 40°C/75% RH for 4 weeks; analyze by HPLC for decomposition products (e.g., hydrolyzed diol derivatives) .
  • Light Sensitivity : Store aliquots in amber glass vs. clear vials; monitor UV-vis spectra (200–400 nm) for photolytic changes .
  • Oxygen Sensitivity : Use headspace GC-MS to detect oxidation byproducts (e.g., ketone peroxides) under aerobic vs. argon-purged conditions .

Notes on Evidence Utilization

  • Safety protocols integrate data from structurally related compounds (e.g., 1-(3,4-Dihydro-2H-pyrrol-5-yl)propan-1-one) due to limited direct SDS for the target molecule .
  • Synthetic methodologies are inferred from analogous enone and pyrrolidine syntheses .
  • Analytical techniques are cross-validated using impurity profiling and crystallographic standards .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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1-(3-Hydroxypyrrolidin-1-yl)propan-1-one
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1-(3-Hydroxypyrrolidin-1-yl)propan-1-one

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